H-Ile-OtBu.HCl

Description

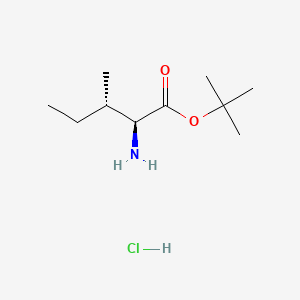

H-Ile-OtBu.HCl (tert-butyl L-isoleucinate hydrochloride, CAS 69320-89-4) is a protected amino acid derivative widely employed in peptide synthesis. Its molecular formula is C₁₀H₂₁NO₂·HCl, with a molecular weight of 223.7 g/mol . The tert-butyl (OtBu) group serves as a steric hindrance moiety, protecting the carboxyl group during coupling reactions, while the hydrochloride salt enhances solubility in polar solvents. This compound is particularly valued for its role in solid-phase peptide synthesis (SPPS), where it facilitates high-yield incorporation of isoleucine residues .

Propriétés

IUPAC Name |

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922990 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119483-46-4 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Ile-OtBu.HCl can be synthesized through the esterification of L-isoleucine with tert-butyl alcohol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:

Esterification: L-Isoleucine is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of L-isoleucine and tert-butyl alcohol are mixed in reactors with acid catalysts.

Purification: The ester is purified through distillation or crystallization.

Hydrochloride Formation: The purified ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

H-Ile-OtBu.HCl undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and tert-butyl alcohol in the presence of water and an acid or base catalyst.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: L-Isoleucine and tert-butyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

H-Ile-OtBu.HCl has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Used in the production of agrochemicals and dyestuffs

Mécanisme D'action

The mechanism of action of H-Ile-OtBu.HCl involves its participation in biochemical pathways where it can be incorporated into peptides and proteins. The ester group can be hydrolyzed to release L-isoleucine, which then participates in metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogs

The following compounds share structural similarities with H-Ile-OtBu.HCl, primarily through the use of tert-butyl ester protection and hydrochloride salt formation:

Physicochemical Properties

- Molecular Weight : this compound (223.7 g/mol) is lighter than aromatic analogs like H-Phe-OtBu.HCl (257.8 g/mol) due to the smaller side chain of isoleucine compared to phenylalanine .

- Solubility : Hydrophobic side chains (e.g., Phe) reduce aqueous solubility, as seen in H-Phe-OtBu.HCl (0.171 mg/mL in water) . In contrast, H-Glu(OtBu)-OtBu·HCl exhibits high solubility in DMSO (100 mg/mL), attributed to its polar glutamic acid backbone .

- Stereochemistry : H-Allo-Ile-OtBu.HCl, the allo-isomer of isoleucine, highlights the importance of stereochemistry in peptide bioactivity. Its identical molecular weight to this compound underscores the need for precise stereochemical characterization .

Q & A

Q. How should researchers document this compound experimental procedures to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.